molecular formula C9H8O2 B12395806 trans-Cinnamic-D5 acid

trans-Cinnamic-D5 acid

Cat. No.: B12395806
M. Wt: 153.19 g/mol
InChI Key: WBYWAXJHAXSJNI-URCVCZEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Cinnamic-D5 acid: is a deuterated form of trans-Cinnamic acid, where five hydrogen atoms are replaced by deuterium. This compound is a white crystalline substance that is slightly soluble in water but freely soluble in many organic solvents. It is classified as an unsaturated carboxylic acid and occurs naturally in various plants. The trans isomer is more common and is often used in scientific research due to its stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Knoevenagel Reaction: One common method for synthesizing trans-Cinnamic-D5 acid involves the Knoevenagel condensation of benzaldehyde with malonic acid in the presence of a weak base such as pyridine.

    Perkin Reaction: Another method involves the Perkin reaction between acetic anhydride and benzaldehyde.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, followed by purification processes such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Halogens, nitric acid, sulfuric acid

Major Products:

    Oxidation: Cinnamic aldehyde, benzoic acid

    Reduction: Hydrocinnamic acid

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Chemistry: trans-Cinnamic-D5 acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and isotope effects .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterated form allows for precise tracking and analysis in metabolic studies .

Medicine: Its derivatives have shown promise in treating various diseases .

Industry: this compound is used in the production of flavors, fragrances, and dyes. Its esters are important components in the perfume industry .

Mechanism of Action

trans-Cinnamic-D5 acid exerts its effects through various molecular targets and pathways. It is a key intermediate in the biosynthesis of lignin, flavonoids, and other phenylpropanoids. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to trans-Cinnamic acid, which then undergoes further modifications to form various bioactive compounds .

Properties

Molecular Formula

C9H8O2

Molecular Weight

153.19 g/mol

IUPAC Name

(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D

InChI Key

WBYWAXJHAXSJNI-URCVCZEFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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